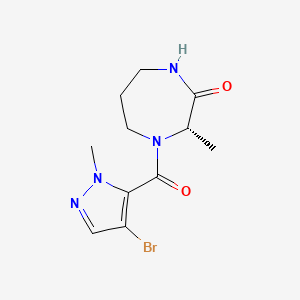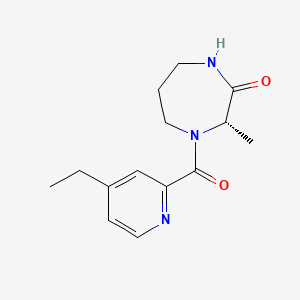
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts as an inhibitor of several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein kinase C (PKC) isoforms. By inhibiting these targets, this compound can modulate gene expression, cell signaling pathways, and immune responses.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in immune cells, and improve cognitive function in neuronal cells. In vivo studies have demonstrated antitumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory effects in mouse models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is its specificity for certain targets, which allows for more precise modulation of biological processes. However, the compound's potency and toxicity may vary depending on the cell type and experimental conditions, which can affect the interpretation of results.
Future Directions
Future research on (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one could focus on optimizing its pharmacological properties, such as improving its solubility and bioavailability. Additionally, the compound's potential as a combination therapy with other drugs could be explored, as well as its effects on other disease models and biological systems. Finally, further studies on the compound's mechanism of action and downstream effects could provide insights into its therapeutic potential and limitations.
Synthesis Methods
The synthesis of (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 4-bromo-2-methylpyrazole-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent. This reaction yields the intermediate, which is then treated with trifluoroacetic anhydride to obtain the final product, this compound.
Scientific Research Applications
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
properties
IUPAC Name |
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-7-10(17)13-4-3-5-16(7)11(18)9-8(12)6-14-15(9)2/h6-7H,3-5H2,1-2H3,(H,13,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMCAQHWHGEOL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)
![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)
![(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352454.png)
